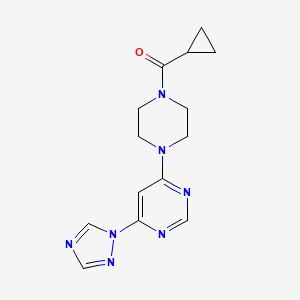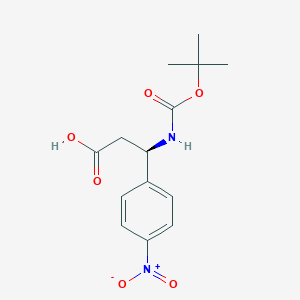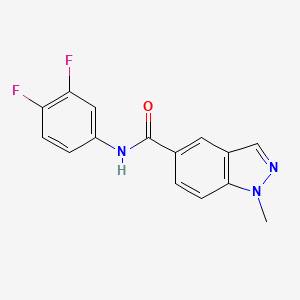![molecular formula C16H29ClN2O B2717942 N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride CAS No. 1052420-23-1](/img/structure/B2717942.png)
N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride is a synthetic compound known for its unique structure and potential applications in various fields The compound features an adamantane core, which is a tricyclic hydrocarbon, making it structurally rigid and stable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a strong base.
Attachment of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Formation of the Acetamide Group: The final step includes the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of adamantane oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of N-substituted acetamides.
Scientific Research Applications
N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its structural rigidity.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a stable framework, while the dimethylamino and acetamide groups facilitate binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Shares the adamantane core but differs in the functional groups attached.
Memantine: Another adamantane derivative used in the treatment of neurological disorders.
Rimantadine: Similar structure with antiviral properties.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and versatility make it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-(dimethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O.ClH/c1-11(17-15(19)10-18(2)3)16-7-12-4-13(8-16)6-14(5-12)9-16;/h11-14H,4-10H2,1-3H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYNQHQFVIHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2717860.png)

![5-[benzyl(methyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2717865.png)
![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2717868.png)
amine](/img/structure/B2717869.png)

![4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2717871.png)
![4-[1-(3-Chlorophenyl)cyclopentyl]phenol](/img/structure/B2717872.png)

![[1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B2717874.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2717875.png)
![4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2717876.png)
![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate](/img/structure/B2717882.png)
